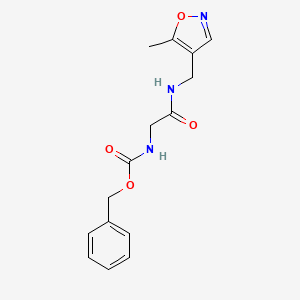

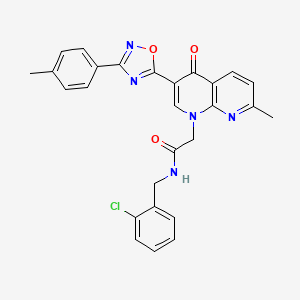

苄基(2-(((5-甲基异恶唑-4-基)甲基)氨基)-2-氧代乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized from 4-chloro/trifluoromethyl benzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, hydrazine hydrate, and aryl isocyanate by multi-step reactions .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .科学研究应用

合成和生物活性

苄基(2-(((5-甲基异恶唑-4-基)甲基)氨基)-2-氧代乙基)氨基甲酸酯的相关化合物已被合成,用于潜在的抗肿瘤和抗丝虫病应用。例如,一系列甲基和乙基 5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯对实验感染的沙鼠体内多种物种的成虫表现出显着的抗丝虫病活性,展示了这些化合物在丝虫病治疗应用中的潜力 (S. Ram 等人,1992).

作用机制

某些氨基甲酸酯的生物活性,包括与苄基(2-(((5-甲基异恶唑-4-基)甲基)氨基)-2-氧代乙基)氨基甲酸酯结构相似的氨基甲酸酯,通常涉及有丝分裂纺锤体中毒,导致细胞周期停滞。这种机制与抗肿瘤(抗癌)剂相关,其中抑制细胞分裂是理想的治疗效果。这些化合物对生长的抑制作用似乎与其导致细胞在有丝分裂中大量积累的能力有关 (S. Ram 等人,1992).

环境和农业影响

虽然在文献中没有找到对苄基(2-(((5-甲基异恶唑-4-基)甲基)氨基)-2-氧代乙基)氨基甲酸酯的环境或农业应用的直接引用,但对氨基甲酸酯的相关研究,例如开发聚合物和固体脂质纳米颗粒以持续释放杀菌剂如多菌灵,表明在增强农用化学品的递送和功效方面具有潜在用途。这些技术旨在提高稳定性,减少环境影响,并降低农用杀菌剂的毒性 (E. Campos 等人,2015).

光羧化和催化

在无金属条件下用 CO2 对苄基 C-H 键进行光羧化的研究突出了合成羧酸的创新方法,包括与苄基(2-(((5-甲基异恶唑-4-基)甲基)氨基)-2-氧代乙基)氨基甲酸酯结构相似的羧酸。该方法提供了一种可持续且有效的方法来生产羧酸,羧酸是有机合成中的基本组成部分,在药物开发和材料科学中具有广泛的应用 (孟庆源等人,2019).

作用机制

Target of Action

The primary target of this compound is related to the isoxazole group present in its structure . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential . They have been associated with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Mode of Action

Isoxazole derivatives have been found to interact with various targets depending on the substitution of groups on the isoxazole ring . For example, some isoxazole derivatives have been found to inhibit COX-1, which is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with isoxazole derivatives, the results of action could vary significantly .

未来方向

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the synthesis of new compounds with promising biological activities .

属性

IUPAC Name |

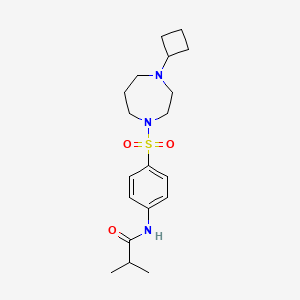

benzyl N-[2-[(5-methyl-1,2-oxazol-4-yl)methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-11-13(8-18-22-11)7-16-14(19)9-17-15(20)21-10-12-5-3-2-4-6-12/h2-6,8H,7,9-10H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKANQIZNEZZRQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,4-Dioxo-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2478279.png)

![4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2478282.png)

![Ethyl 4-{[3-methyl-7-(1-methyl-2-oxopropyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2478283.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2478287.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea](/img/structure/B2478291.png)

![2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2478292.png)